molecular formula C8H11N5O B1487055 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803585-36-5

1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No. B1487055
CAS RN: 1803585-36-5
M. Wt: 193.21 g/mol
InChI Key: QVJRWPYRFBQJNQ-UHFFFAOYSA-N
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Description

The compound “1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” is a chemical compound with the molecular formula C8H11N5O . It has a molecular weight of 193.21 g/mol. The IUPAC name for this compound is 1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N5O/c1-4-7(6(3)14)5(2)13-8(9-4)10-11-12-13/h5H,1-3H3, (H,9,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.21 g/mol . It is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available from the search results.

Scientific Research Applications

Synthesis and Characterization

The compound 1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one, and its related derivatives, have been the focus of various studies due to their unique structural features and potential applications in scientific research. Notably, a series of novel compounds were synthesized through a four-step process starting from (S)-N-Boc-alanine-derived ynone, which underwent cyclisation with N,N-1,3-dinucleophiles such as amidines and α-aminoazoles. This process led to the creation of compounds including (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines. These compounds were further transformed through stereoselective catalytic hydrogenation, resulting in a mixture of diastereomeric tetrahydropyrazolo[1,5-a]pyrimidines, showcasing the versatility and potential of this chemical framework for further exploration in scientific research (Svete et al., 2015).

Antimicrobial Applications

Another area of interest is the antimicrobial potential of derivatives of this compound. Research has been conducted on synthesizing novel tetrazoles clubbed with pyrimidine, aiming to explore their efficacy as antibacterial and antifungal agents. These compounds were synthesized through the oxidative cyclization of chalcones and further reacted with urea and thiourea to produce pyrimidin-2-ol and pyrimidin-2-thiol derivatives, respectively. In vitro studies demonstrated that certain derivatives possess significant activity against E. coli and various fungi, suggesting their potential as antimicrobial agents (Bhoge et al., 2021).

Structural and Reactivity Studies

The structural and reactivity aspects of similar compounds have also been investigated, revealing insights into their chemical behavior and potential for further functionalization. For instance, the synthesis and characterization of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were achieved through [3+2] cycloaddition, highlighting the compound's reactivity and potential for generating diverse heterocyclic systems. These studies contribute to understanding the chemical properties and reactivity patterns of this compound class, paving the way for their application in various scientific research areas (Rahmouni et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1-(5,7-dimethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-4-7(6(3)14)5(2)13-8(9-4)10-11-12-13/h5H,1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJRWPYRFBQJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(NC2=NN=NN12)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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